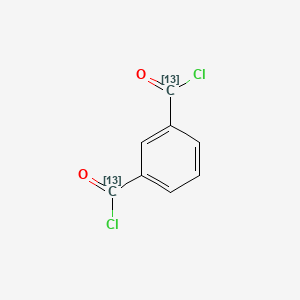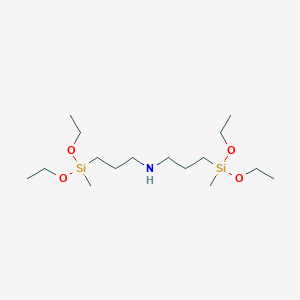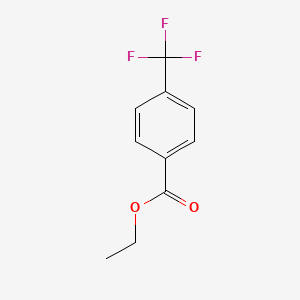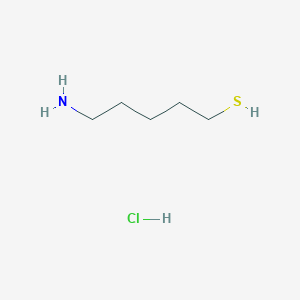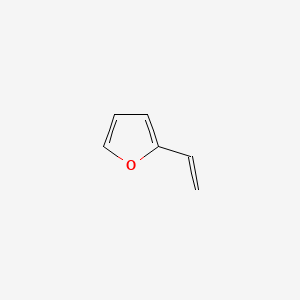
2-Ethenylfuran
Overview
Description
2-Ethenylfuran, also known as 2-vinylfuran, is an organic compound with the chemical formula C6H6O. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is known for its volatility and solubility in various organic solvents such as ethanol, ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenylfuran can be synthesized through several methods. One common approach involves the reaction of this compound ketone with a reducing agent like zinc or hydrogen . Another method includes acylation reactions, diazotization reactions, and carbon-carbon coupling reactions .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylfuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of furan derivatives.
Reduction: The compound can be reduced to form different furan-based products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various furan derivatives, which are valuable in different chemical applications .
Scientific Research Applications
2-Ethenylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-ethenylfuran involves its interaction with various molecular targets. In polymerization reactions, for example, it acts as a nucleophilic agent that can be activated by acids like trifluoroacetic acid. The polymerization process is influenced by factors such as the presence of water and the type of solvent used . The compound’s effects are mediated through its ability to form reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
2-Vinylfuran: Chemically similar to 2-ethenylfuran, with slight variations in reactivity and applications.
2-Bromo-5-ethenylfuran: A brominated derivative with distinct chemical properties.
This compound ketone: A precursor in the synthesis of this compound.
Uniqueness: this compound stands out due to its unique aromatic properties and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-ethenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBUHYQVKJQAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073261 | |
| Record name | 2-Ethenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-18-9, 31093-57-9 | |
| Record name | Furan, 2-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Vinylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031093579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ethenylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURAN, 2-ETHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5MN67I54D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Vinylfuran is C6H6O, and its molecular weight is 94.11 g/mol.
A: 2-Vinylfuran has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, , , , , , , ], Infrared (IR) [, , ], and UV-Vis spectroscopy [, , ]. These techniques provide information on the structure, bonding, and electronic properties of the molecule. For example, NMR studies have helped determine the conformational preferences of the vinylic fragment in 2-Vinylfuran and its derivatives [].
A: Studies have shown that water significantly influences the kinetics and mechanism of 2-Vinylfuran polymerization initiated by trifluoroacetic acid in methylene dichloride []. The structure of the resulting resin, reaction kinetics, and mechanism are all dependent on the water concentration. At high water concentrations, polymerization is thought to occur via polarized esters rather than ionic centers [].
A: Yes, 2-Vinylfuran is a versatile monomer and can be polymerized to form poly(2-Vinylfuran) [, , , , ]. This polymer can be further functionalized through various reactions, such as the Diels-Alder reaction with maleimides [].
A: The presence of the furan ring in 2-Vinylfuran derivatives leads to regiocontrolled Pauson-Khand reactions, favoring the formation of 5-(2-furyl)cyclopent-2-enones []. This regioselectivity is attributed to the directing influence of the furan ring, which can even override the strong directing effects of other substituents [].
A: Yes, theoretical studies using the G4 level of theory have been employed to investigate the unimolecular dissociation, H-addition, and H-abstraction reactions of 2-Vinylfuran []. These calculations provide valuable insights into the combustion chemistry of 2-Vinylfuran and other furan-based fuels [].
A: Theoretical calculations, such as MNDO and ab initio methods, have been used to model the molecular species involved in the cationic polymerization of 2-Vinylfuran and its derivatives []. These studies have provided insights into the reactivity of furan derivatives in electrophilic media, particularly the anomalous reactivity of the ring C-5 position [].
ANone: 2-Vinylfuran can be synthesized via several routes, including:
- Dehydration of 1-(2-furyl)ethanol []
- Decarboxylation of 2-furylacrylic acid []
- Palladium-catalyzed cyclization/1,2-H shift sequence from ene-yne ketones [, ]
A: 2-Vinylfuran, being a conjugated diene, readily participates in Diels-Alder reactions with various dienophiles, such as maleic anhydride [] and acetylenic esters [, ]. It can also undergo cationic polymerization [, , , ], free radical polymerization [, ], and reactions with electrophiles [].
ANone: Due to its reactivity and versatility, 2-Vinylfuran has potential applications in various fields:
- Polymers: As a monomer for synthesizing functionalized polymers [, , , , , ].
- Adhesives: 5-Hydroxymethyl-2-vinylfuran, a derivative of 2-Vinylfuran, shows promise as a solvent-free adhesive with excellent bonding strength to various substrates [].
- Biofuels: 2-Vinylfuran is a potential renewable biofuel [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


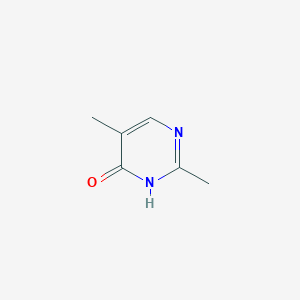
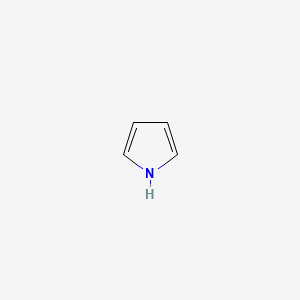
![2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid](/img/new.no-structure.jpg)
![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)
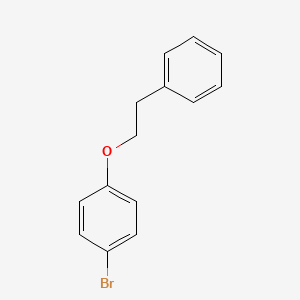
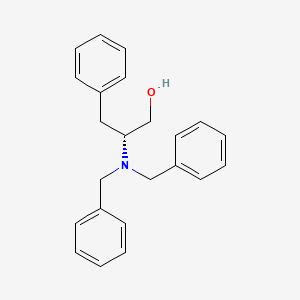

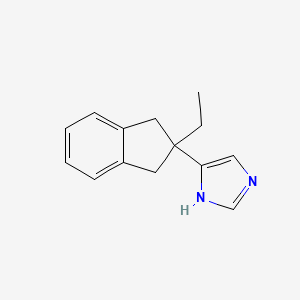
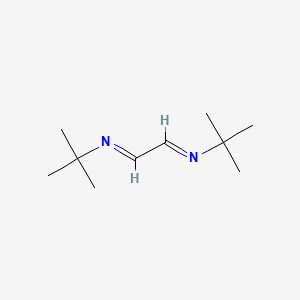
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one](/img/structure/B3423600.png)
